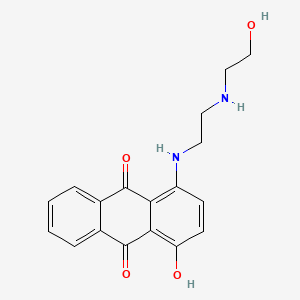

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-

Overview

Description

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of hydroxy and aminoethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which are valuable in the production of dyes, pigments, and pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 9,10-anthracenedione derivatives is in cancer treatment. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that it induces apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and the activation of caspases .

Table 1: Anticancer Activity of 9,10-Anthracenedione Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 5.2 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 7.8 | Caspase activation and cell cycle arrest |

| A549 (Lung) | 6.5 | Inhibition of proliferation |

Neuroprotective Effects

Additionally, derivatives of this compound have shown neuroprotective effects against oxidative stress-induced neuronal damage. The ability to modulate glutamate receptors has been highlighted as a potential therapeutic strategy for neurodegenerative diseases .

Dye Production

9,10-Anthracenedione derivatives are extensively used in the dye industry due to their vibrant colors and stability. They are particularly valuable in producing anthraquinone dyes, which are known for their excellent lightfastness and resistance to fading.

Table 2: Properties of Anthraquinone Dyes

| Dye Name | Color | Lightfastness | Application Area |

|---|---|---|---|

| Disperse Violet 57 | Violet | Excellent | Synthetic fibers |

| Acid Blue 25 | Blue | Good | Textile dyeing |

| Reactive Orange 16 | Orange | Very Good | Cotton and wool fabrics |

Materials Science

In materials science, the incorporation of anthraquinone derivatives into polymers has been explored to enhance the mechanical properties and thermal stability of materials. Research indicates that these compounds can improve the thermal degradation temperatures when incorporated into polymer matrices .

Case Study: Polymer Blends with Anthraquinone Derivatives

A study published in Polymer Science evaluated the impact of adding 9,10-anthracenedione to polycarbonate blends. The results indicated a significant increase in tensile strength and thermal stability compared to pure polycarbonate samples .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), causing oxidative stress and cell damage. These mechanisms contribute to its potential anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Known for its use in dye synthesis and similar chemical reactivity.

9,10-Anthracenedione, 1-amino-4-hydroxy-: Another anthraquinone derivative with applications in pigments and pharmaceuticals.

9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Used in the production of dyes and studied for its biological activities.

Uniqueness

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- stands out due to its unique combination of functional groups, which enhance its reactivity and application potential. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Biological Activity

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- is a synthetic derivative of anthracene that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and cytotoxicity. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and toxicity profiles based on diverse research findings.

Anticancer Activity

Research indicates that derivatives of 9,10-anthracenedione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that anthracene derivatives can intercalate DNA and induce apoptosis in cancer cells.

Case Studies and Findings

-

Cytotoxicity in Cancer Cell Lines :

- A study demonstrated that 9,10-anthracenedione derivatives showed potent activity against solid tumors, particularly in human lung carcinoma (A-549), colon carcinoma (HT-29), and breast carcinoma (MCF-7) cell lines. The IC50 values ranged from nanomolar to micromolar levels depending on the specific derivative tested .

- Mechanism of Action :

- Structure-Activity Relationship :

Toxicity Profile

The toxicity of 9,10-anthracenedione derivatives has been evaluated in various animal models.

Key Findings from Toxicological Studies:

- Chronic Toxicity : In long-term studies involving F344 rats and B6C3F1 mice, significant increases in liver weights and histopathological changes were observed at higher doses (up to 30,000 ppm). Notably, these studies indicated potential carcinogenic effects linked to prolonged exposure to anthraquinone compounds .

- Mutagenicity : Although some anthracene derivatives are known to be mutagenic, studies specifically on 9,10-anthracenedione indicated a lack of mutagenicity in bacterial strains tested. This suggests that while the compound can induce cytotoxic effects, it may not necessarily lead to genetic mutations .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the established synthetic routes for 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves functionalizing the anthracenedione core via nucleophilic substitution or condensation reactions. A key route () involves dissolving an intermediate (e.g., compound 6 ) in hot water with sodium dithionite (Na₂S₂O₄) at 60–90°C for 5 hours. This reductive amination step introduces the hydroxyethylamino groups. Optimization strategies include:

- Temperature control : Prolonged heating above 90°C may degrade sensitive functional groups.

- Solvent selection : Aqueous systems favor solubility of polar intermediates, while non-polar solvents (e.g., THF in ) are suitable for aryl-substituted derivatives.

- Stoichiometry : Excess Na₂S₂O₄ ensures complete reduction of nitro or azo intermediates.

Yield improvements (~75%) are achievable via stepwise purification (filtration, washing with NaCl solution) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming substitution patterns. For example, DMSO-d₆ resolves amine proton signals (δ ~3.0–5.5 ppm), while coupling constants (e.g., J = 13.0–27.5 Hz in ) reveal spatial arrangements of aryl groups .

- UV-Vis : Anthracenedione derivatives exhibit strong absorbance in the 300–500 nm range (π→π* transitions). Solvent polarity (e.g., CHCl₃ vs. DMSO) shifts λmax due to solvatochromism ().

- IR : Hydroxy and amine groups show broad O–H/N–H stretches (~3200–3500 cm⁻¹), while C=O (anthracenedione) appears at ~1670 cm⁻¹ .

Q. Advanced: How do substituents on the anthracenedione core influence its electronic properties and reactivity in redox applications?

Methodological Answer:

- Electron-donating groups (e.g., –OH, –NH–) : Increase electron density at the quinone moiety, enhancing reduction potential. For example, hydroxyethylamino groups stabilize semiquinone radicals during electrochemical cycling .

- Steric effects : Bulky substituents (e.g., naphthyl in ) hinder π-stacking, altering fluorescence quenching efficiency.

- Comparative studies : Fluorophenylacetamide derivatives () exhibit redshifted absorbance (Δλ ~20 nm) vs. methoxy-substituted analogs, indicating extended conjugation.

Q. Advanced: What strategies resolve contradictions in spectroscopic data across solvent systems or synthetic batches?

Methodological Answer:

- Solvent normalization : NMR chemical shifts vary with solvent polarity (e.g., DMSO-d₆ vs. CD₃CN). Internal standards (e.g., TMS) and deuterated solvents ensure reproducibility ().

- Batch-to-batch variability : Impurities from incomplete reduction (e.g., residual Na₂S₂O₄) can distort UV-Vis spectra. Purification via column chromatography (SiO₂, eluent: DCM/MeOH) improves consistency .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., ’s crystal structure of a phenothiazine analog).

Q. Table 1: Synthesis Methods for Anthracenedione Derivatives

Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to model binding to DNA (anthraquinones intercalate via planar core).

- DFT calculations : Predict redox potentials (e.g., HOMO/LUMO gaps) to guide design of photodynamic therapy agents .

- MD simulations : Assess stability of ligand-protein complexes (e.g., with topoisomerase II) over 100-ns trajectories.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure ().

- Ventilation : Use fume hoods due to potential dust formation (anthracenedione derivatives are respiratory irritants).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name |

1-hydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-10-9-19-7-8-20-13-5-6-14(22)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,19-22H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQHMLBNJHJVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCCNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220173 | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69895-67-6 | |

| Record name | 1-Hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069895676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC299187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-4-((2-((2-HYDROXYETHYL)AMINO)ETHYL)AMINO)-9,10-ANTHRACENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ91JEF9O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.